molecular formula C7H6ClN3 B1349470 2-(Chloromethyl)imidazo[1,2-a]pyrimidine CAS No. 57892-71-4

2-(Chloromethyl)imidazo[1,2-a]pyrimidine

Cat. No. B1349470
Key on ui cas rn: 57892-71-4
M. Wt: 167.59 g/mol
InChI Key: MUPOENNBNNSJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148226B2

Procedure details

A solution of 2-Aminopyridine (19.02 g, 0.2 mol) in anhydrous DME (70 mL) was added to 1,3-dichloroacetone (25.39 g, 0.2 mol) to form a slurry in a 250-mL 3-necked round bottomed flask outfitted with a reflux condenser and a N2 line. The mixture heated at 65° C. for 18 h, warmed to 80° C. for 3 h and allowed to cool back to room temperature over 2 h. The DME was removed in vacuo and H2O was added to dissolve the resulting solid. Saturated NaHCO3 was added to basify the solution to a pH to 8 and ethyl acetate was used to extract the product (3×300 mL). Both phases were stored in the freezer overnight. The organic phase was dried over Na2SO4, filtered and concentrated to give an orange solid. The aqueous layer was extracted again with ethyl acetate (2×200 mL), then CH2Cl2 (2×200 mL) and these organic layers were dried over Na2SO4, filtered and concentrated to an orange solid. The two solids were combined and dissolved in hot 5–10% MeOH in CH2Cl2, and allowed to cool. The resulting orange crystals were filtered and washed with cold CH2Cl2. A small amount of ether was added to the mother liquor and scratched and put in the freezer. The resulting solid was filtered cold and washed with cold ether. The two batches of solid were combined and dried in the vacuum oven to yield 4.93 g (14%) of the desired product.
Quantity
19.02 g
Type
reactant
Reaction Step One
Quantity
25.39 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
14%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1C=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:8][CH2:9][C:10]([CH2:12]Cl)=O.[N:14]#N>COCCOC>[Cl:8][CH2:9][C:10]1[N:1]=[C:2]2[N:14]=[CH:6][CH:5]=[CH:4][N:3]2[CH:12]=1

Inputs

Step One
Name
Quantity
19.02 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
25.39 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
70 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a slurry in a 250-mL 3-necked round bottomed flask
CUSTOM
Type
CUSTOM
Details
outfitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 80° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool back to room temperature over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The DME was removed in vacuo and H2O
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the resulting solid
ADDITION
Type
ADDITION
Details
Saturated NaHCO3 was added
EXTRACTION
Type
EXTRACTION
Details
to extract the product (3×300 mL)
CUSTOM
Type
CUSTOM
Details
were stored in the freezer overnight
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
CH2Cl2 (2×200 mL) and these organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot 5–10% MeOH in CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resulting orange crystals were filtered
WASH
Type
WASH
Details
washed with cold CH2Cl2
ADDITION
Type
ADDITION
Details
A small amount of ether was added to the mother liquor
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered cold
WASH
Type
WASH
Details
washed with cold ether
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C2N(C=CC=N2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.93 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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